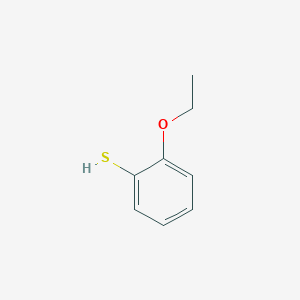

2-Ethoxybenzenethiol

Description

This structural arrangement imparts unique chemical properties, such as moderate acidity (due to the thiol group) and reactivity influenced by the electron-donating ethoxy substituent.

Properties

IUPAC Name |

2-ethoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-2-9-7-5-3-4-6-8(7)10/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSONQUHDWJABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509503 | |

| Record name | 2-Ethoxybenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54615-63-3 | |

| Record name | 2-Ethoxybenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxybenzenethiol can be synthesized through several methods. One common approach involves the reaction of 2-ethoxyphenol with thiourea in the presence of hydrochloric acid, followed by hydrolysis to yield this compound. Another method includes the reaction of 2-ethoxyphenol with phosphorus pentasulfide (P2S5) under reflux conditions.

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where 2-ethoxyphenol is treated with sulfur-containing reagents under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxybenzenethiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert it to the corresponding thiol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Ethoxybenzenethiol has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme mechanisms and protein interactions.

Medicine: Research explores its potential as a precursor for pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and as a flavoring agent due to its distinct odor.

Mechanism of Action

The mechanism by which 2-ethoxybenzenethiol exerts its effects involves its interaction with various molecular targets. The ethoxy group and thiol moiety can participate in hydrogen bonding and covalent interactions with proteins and enzymes, affecting their function. The compound can also undergo redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 2-ethoxybenzenethiol with structurally related aromatic compounds containing ethoxy or thiol groups:

Reactivity and Acidity

- Acidity: The thiol group in this compound is more acidic (pKa ~6–8) than the hydroxyl group in 2-ethoxyphenol (pKa ~10) due to sulfur’s lower electronegativity and larger atomic size, which stabilizes the deprotonated thiolate ion .

- Nucleophilicity: The thiol group exhibits stronger nucleophilic character compared to phenol derivatives, making it reactive toward alkyl halides and metal ions. For example, thiols are used in the synthesis of metal–sulfur complexes, whereas phenols are more commonly employed in antioxidant applications .

- Electronic Effects : The ethoxy group donates electron density via resonance, activating the benzene ring toward electrophilic substitution at the para position relative to the –OCH₂CH₃ group. This contrasts with electron-withdrawing groups (e.g., –CN in 2-ethoxybenzonitrile), which deactivate the ring .

Material Science and Catalysis

- Metal Coordination: Thiols are widely used in stabilizing metal nanoparticles (e.g., Au, Ag) due to strong S–M bonds. This compound could serve as a ligand in catalytic systems .

- Polymer Additives : Thiols act as chain-transfer agents in polymerization, controlling molecular weight. The ethoxy group may enhance solubility in organic matrices .

Biological Activity

2-Ethoxybenzenethiol, also known as ethyl phenyl sulfide, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

This compound is characterized by the presence of an ethoxy group and a thiol functional group attached to a benzene ring. Its chemical formula is , and it has a molecular weight of 168.26 g/mol. The structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves the reaction of phenolic compounds with thiols under acidic or basic conditions. One common method includes the nucleophilic substitution reaction where an ethyl group is introduced to a phenyl thiol compound. This can be represented in the following reaction scheme:

- Starting Materials : Phenol and ethyl bromide.

- Reagents : Sodium thiolate as a nucleophile.

- Conditions : Reflux in an organic solvent.

Antitumor Activity

Recent studies have evaluated the antitumor properties of various substituted benzenethiols, including this compound. The biological evaluation often involves testing against different cancer cell lines such as:

- MDA-MB-231 (human breast adenocarcinoma)

- HL-60 (human promyelocytic leukemia)

- U87-MG (human glioblastoma)

The results indicate that modifications in the substituents of the benzene ring significantly affect cytotoxicity. For instance, substituents that enhance electron density tend to increase antitumor activity due to improved interaction with cellular targets.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MDA-MB-231 |

| 4-Ethylbenzenethiol | 25 | HL-60 |

| Toluquinol | 10 | U87-MG |

The proposed mechanism for the antitumor activity of this compound involves the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells. The compound may also inhibit key signaling pathways involved in cell proliferation and survival.

Case Studies

- Study on Anticancer Properties : A recent study synthesized various analogs of benzenethiols, including this compound, and evaluated their cytotoxic effects on multiple cancer cell lines. The study found that structural modifications could lead to significant changes in biological activity, highlighting the importance of substituent positioning and electronic effects on cytotoxicity .

- Acaricidal Activity : Another investigation explored the acaricidal properties of phenylthio derivatives, including this compound, against agricultural pests like Tetranychus urticae (two-spotted spider mite). The results indicated promising efficacy, suggesting potential applications in pest control .

- Environmental Impact Studies : Research has also focused on the environmental persistence and degradation pathways of thiol compounds like this compound, emphasizing its relevance in ecological studies and potential toxicity assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.